molecular formula C16H23NO2 B13049992 Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate

Cat. No.: B13049992
M. Wt: 261.36 g/mol
InChI Key: GTOYZBDEDDTTGA-CABCVRRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate typically involves the esterification of 3-pyrrolidinecarboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

Biological Activity

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological effects, mechanisms of action, and comparative studies related to this compound.

This compound can be synthesized through several methods involving the formation of a pyrrolidine ring followed by the introduction of functional groups. The general synthetic route includes:

  • Formation of the Pyrrolidine Ring : Typically achieved via cyclization reactions using appropriate precursors such as amino acids.
  • Introduction of the Benzyl Group : Accomplished through nucleophilic substitution reactions with benzyl halides.
  • Introduction of the Isopropyl Group : This is done via alkylation reactions with isopropyl halides.
  • Carboxylic Acid Group Introduction : Achieved through oxidation reactions.

These steps yield a compound that exhibits unique stereochemistry, which is crucial for its biological activity .

Anticonvulsant Properties

Research has indicated that compounds structurally related to this compound may possess anticonvulsant properties. For instance, studies evaluated various derivatives in animal models, showing significant protection against seizures in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, compounds with similar structures demonstrated median effective doses (ED50) indicating their potency compared to established anticonvulsants like valproic acid .

The mechanism by which this compound exerts its biological effects likely involves interactions with neurotransmitter systems. Specifically, it may modulate voltage-gated sodium and calcium channels and influence GABA transporter activity, which are critical pathways in seizure activity and pain modulation .

Other Biological Activities

In addition to anticonvulsant effects, this compound has potential applications in treating various neurological disorders, including anxiety and depression. Its structural analogs have been reported to exhibit protective effects against neurodegenerative diseases and improve cognitive functions in preclinical models .

Comparative Analysis

To better understand the biological significance of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeED50 (mg/kg)Notable Activity
This compoundPyrrolidine derivativeTBDAnticonvulsant
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acidSimilar structure with methyl group62.14Anticonvulsant
(3S,4S)-1-Benzyl-4-tert-butylpyrrolidine-3-carboxylic acidSimilar structure with tert-butylTBDPotentially neuroprotective

The unique presence of the isopropyl group may confer distinct pharmacological properties that warrant further investigation into its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrrolidine derivatives:

  • Anticonvulsant Activity : In a study evaluating multiple derivatives, those with similar structures showed significant anticonvulsant activity across different animal models, demonstrating potential for clinical application in epilepsy treatment .
  • Neurotoxicity Assessment : Compounds were subjected to rotarod tests to evaluate neurotoxicity, revealing low toxicity profiles at therapeutic doses, suggesting safety for further development .
  • Hepatotoxicity Studies : Evaluations on cell viability indicated that certain derivatives did not exhibit hepatotoxicity at concentrations relevant for therapeutic use .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl (3R,4R)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3/t14-,15+/m1/s1

InChI Key

GTOYZBDEDDTTGA-CABCVRRESA-N

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

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